3-Fluorophenol

Descripción general

Descripción

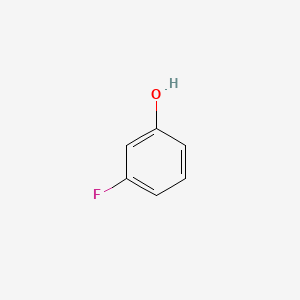

3-Fluorophenol is an organic compound with the molecular formula C6H5FO. It is a derivative of phenol where a fluorine atom is substituted at the meta position of the benzene ring. This compound is a colorless to light yellow liquid with a boiling point of 178°C and a melting point of 8-12°C . It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluorophenol can be synthesized through several methods:

Diazotization and Hydrolysis: One common method involves the diazotization of 3-fluoroaniline followed by hydrolysis to yield this compound.

Fluoro-substitution Reaction: Another method uses m-aminophenol as a starting material, which undergoes a fluoro-substitution reaction in the presence of anhydrous hydrofluoric acid and a diazotization reagent like potassium nitrite.

Industrial Production Methods: The industrial production of this compound typically involves the diazotization of 3-fluoroaniline followed by hydrolysis. This method is preferred due to its simplicity, availability of raw materials, and higher yield compared to other methods .

Análisis De Reacciones Químicas

3-Fluorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-fluorocatechol or 4-fluorocatechol depending on the conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Substituting Agents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products:

Oxidation: 3-Fluorocatechol, 4-Fluorocatechol

Substitution: Various halogenated phenols

Reduction: Fluorinated cyclohexanols

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Fluorophenol serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in developing drugs that target specific biological pathways. For instance:

- Antimicrobial Agents : Derivatives of this compound have shown efficacy against certain bacterial strains, making them valuable in antibiotic development.

- Anti-inflammatory Drugs : Compounds derived from this compound exhibit anti-inflammatory properties, contributing to the formulation of new therapeutic agents.

Case Study: Synthesis of Antimicrobial Compounds

A study demonstrated the synthesis of novel antimicrobial agents based on this compound derivatives. These compounds were tested against various pathogens, showing significant inhibitory effects .

Agrochemical Applications

In agrochemistry, this compound is used to create herbicides and pesticides. Its derivatives can enhance the efficacy and selectivity of these chemicals.

- Herbicide Development : Research indicates that this compound derivatives can improve the herbicidal activity against specific weed species while minimizing damage to crops .

Case Study: Herbicidal Efficacy

A recent investigation on the herbicidal properties of this compound derivatives revealed their potential in agricultural applications, demonstrating effective weed control with reduced environmental impact .

Material Science Applications

This compound is also crucial in material science, particularly in the synthesis of liquid crystals and polymers.

- Liquid Crystals : The compound is employed in producing liquid crystal displays (LCDs), where its unique properties contribute to improved performance.

- Polymer Production : It serves as a building block for polymers with specialized functionalities.

The biodegradation potential of this compound has been studied extensively, revealing its ability to be degraded by specific microorganisms under aerobic conditions. This property is essential for assessing its environmental impact and developing bioremediation strategies.

Case Study: Biodegradation Studies

Research indicated that acclimated activated sludge could degrade up to 100 mg/L of this compound within 16 hours, releasing fluoride ions effectively . This finding highlights the compound's potential for safe disposal and environmental management.

Mecanismo De Acción

3-Fluorophenol can be compared with other fluorinated phenols such as:

2-Fluorophenol: Similar in structure but with the fluorine atom at the ortho position.

4-Fluorophenol: The fluorine atom is at the para position, leading to different chemical behavior and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of certain pharmaceuticals and materials .

Comparación Con Compuestos Similares

- 2-Fluorophenol

- 4-Fluorophenol

- 3-Chlorophenol

- 3-Bromophenol

Actividad Biológica

3-Fluorophenol (C6H5F) is an aromatic compound with significant biological activity, impacting both environmental and health-related fields. This article explores its biological effects, mechanisms of action, and its interactions with various biological systems, supported by relevant data and case studies.

This compound is characterized by a hydroxyl group (-OH) and a fluorine atom attached to the benzene ring. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the presence of the electronegative fluorine atom, which influences its biological interactions.

Toxicity and Environmental Impact

This compound exhibits notable toxicity in various organisms. It is primarily harmful to aquatic life, as demonstrated by studies assessing its effects on algal species. For example, research on Chlorella pyrenoidosa revealed that this algal species can tolerate this compound concentrations up to a certain threshold while effectively removing it from contaminated environments. The study highlighted the growth tolerance mechanisms employed by Chlorella pyrenoidosa to mitigate the toxic effects of this compound, showcasing its potential use in bioremediation strategies .

Table 1: Toxicity Data of this compound

| Organism | LC50 (mg/L) | Study Reference |

|---|---|---|

| Daphnia magna | 15.4 | |

| Chlorella pyrenoidosa | Tolerance observed | |

| Fish (various species) | Varies | General consensus in literature |

Health Effects

The health implications of exposure to this compound are significant. It can cause respiratory irritation, skin and eye irritation, and systemic toxicity upon ingestion or inhalation. The compound has been classified under hazardous chemicals due to these effects, necessitating careful handling in industrial applications .

Table 2: Health Effects of this compound

| Exposure Route | Effect |

|---|---|

| Inhalation | Respiratory irritation |

| Ingestion | Nausea, vomiting |

| Skin contact | Dermatitis, irritation |

The biological activity of this compound is largely attributed to its ability to interact with cellular components and disrupt normal physiological processes. Its mechanism includes:

- Reactive Oxygen Species (ROS) Generation : Exposure can lead to increased ROS production, resulting in oxidative stress.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular metabolism.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, altering permeability and function.

Case Studies

Several studies have explored the biological activity of this compound in detail:

- Algal Tolerance Mechanisms : A study focused on Chlorella pyrenoidosa demonstrated that this organism could adapt to high concentrations of this compound through specific metabolic pathways that detoxify the compound .

- Aquatic Toxicology : Research involving Daphnia magna assessed the acute toxicity of this compound, revealing significant mortality rates at lower concentrations than previously anticipated .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 3-fluorophenol to ensure high purity for research applications?

- Methodological Answer : this compound is typically synthesized via direct fluorination of phenol using hydrogen fluoride or electrophilic fluorinating agents. To achieve high purity, purification techniques such as fractional distillation or recrystallization in non-polar solvents (e.g., hexane) are recommended. Analytical methods like NMR and HPLC can confirm purity. Residual solvents or byproducts (e.g., difluorinated isomers) should be monitored using gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure under ambient and high-pressure conditions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. For high-pressure studies, diamond anvil cell (DAC) setups combined with synchrotron radiation enable data collection up to 45° 2θ. Refinement software like SAINT and SORTAV correct for systematic errors (e.g., diamond absorption), while ambient-pressure models guide high-pressure refinements . NMR is also critical for probing electronic environments and conformational dynamics .

Q. How can researchers determine the physicochemical properties of this compound, such as solubility and lipophilicity?

- Methodological Answer : Solubility in aqueous/organic phases is measured via shake-flask methods, while octanol-water partition coefficients () quantify lipophilicity. Differential scanning calorimetry (DSC) determines melting points, and UV-Vis spectroscopy monitors stability under varying pH/temperature. Computational tools like COSMO-RS predict solubility parameters .

Advanced Research Questions

Q. How can contradictions in structural data from X-ray diffraction and NMR be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal-packing effects. Combining SCXRD (static structure) with NMR (solution-state dynamics) provides complementary insights. For high-pressure data, ambient-pressure coordinates serve as initial models, and refinement accounts for compression effects via software like SHADE and SADABS .

Q. What methodological approaches are used to study this compound’s interaction with biomolecules or supramolecular aggregates?

- Methodological Answer : Diffusion-ordered spectroscopy (DOSY) measures binding via changes in diffusion coefficients (e.g., fluorophenol’s interaction with sunset yellow aggregates). The Lindman law calculates bound fractions () using and . Biexponential fitting of concentration-dependent data distinguishes binding modes (e.g., end-stacking vs. intercalation) .

Q. How can electrostatic deflection techniques separate and characterize this compound conformers in gas-phase studies?

- Methodological Answer : Supersonic molecular beams coupled with electrostatic deflectors separate cis/trans conformers based on dipole moments. Resonant enhanced multiphoton ionization (REMPI) at 272 nm probes conformer-specific electronic transitions. This technique enables isolation of individual conformers for reactivity studies .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in fluorophenol derivatives?

- Methodological Answer : Comparative SAR studies use analogues (e.g., difluoromethyl or nitro-substituted derivatives) to assess bioactivity. For example, 2-(difluoromethyl)-3-fluorophenol’s enhanced metabolic stability is benchmarked against 3-fluoro-2-nitrophenol’s reactivity. Biological assays (e.g., antibacterial IC) and computational docking identify critical substituent effects .

Q. What challenges arise in quantifying weak binding interactions between this compound and macromolecular targets?

- Methodological Answer : Weak associations () require sensitive techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For NMR, rapid exchange between free/bound states complicates data interpretation. Competition assays with stronger binders or paramagnetic relaxation enhancement (PRE) can validate weak interactions .

Q. How do researchers select appropriate spectroscopic methods for studying fluorinated aromatic compounds?

- Methodological Answer : NMR is preferred for its high sensitivity and minimal background interference. For aggregation studies, DOSY and -detected relaxation measurements are complementary. X-ray photoelectron spectroscopy (XPS) quantifies fluorine’s electronic effects in solid-state studies .

Q. What design principles guide the use of this compound as a probe in studying supramolecular assembly mechanisms?

- Methodological Answer : Fluorophenol’s small size and fluorine’s electronegativity make it a weak, reversible probe for aggregation. Competitive binding assays with larger probes (e.g., 6-fluoro-2-naphthoic acid) reveal binding site accessibility. Probe concentration must stay below solubility limits to avoid self-association artifacts .

Propiedades

IUPAC Name |

3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTBRFHBXDZMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190684 | |

| Record name | 3-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like phenol; mp = 12-14 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 3-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-20-3 | |

| Record name | 3-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OMA38487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.